molecular formula C11H9NO4S B14113425 (E)-methyl 3-(5-((hydroxyimino)methyl)furan-2-yl)thiophene-2-carboxylate

(E)-methyl 3-(5-((hydroxyimino)methyl)furan-2-yl)thiophene-2-carboxylate

Cat. No.: B14113425
M. Wt: 251.26 g/mol
InChI Key: RPJZAXLNIDSWLN-SDQBBNPISA-N
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Description

Methyl 3-{5-[(1E)-(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate is a complex organic compound that features a unique combination of furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{5-[(1E)-(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

    Hydroxyimino Group Addition: The hydroxyimino group is added through the reaction of the furan ring with hydroxylamine under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{5-[(1E)-(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the furan or thiophene rings, facilitated by reagents such as halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Organolithium reagents in anhydrous solvents under inert atmosphere.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan or thiophene derivatives.

Scientific Research Applications

Methyl 3-{5-[(1E)-(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is investigated for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of methyl 3-{5-[(1E)-(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the furan and thiophene rings can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate
  • Methyl 3-{5-[(1E)-(hydroxyimino)methyl]furan-2-yl}benzene-2-carboxylate

Uniqueness

Methyl 3-{5-[(1E)-(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate is unique due to the presence of both furan and thiophene rings, which confer distinct electronic properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

methyl 3-[5-[(Z)-hydroxyiminomethyl]furan-2-yl]thiophene-2-carboxylate

InChI

InChI=1S/C11H9NO4S/c1-15-11(13)10-8(4-5-17-10)9-3-2-7(16-9)6-12-14/h2-6,14H,1H3/b12-6-

InChI Key

RPJZAXLNIDSWLN-SDQBBNPISA-N

Isomeric SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N\O

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NO

Origin of Product

United States

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